

# The Discovery and Development of DGAT1 Inhibitors: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride synthesis.[1] This process involves the conversion of diacylglycerol (DAG) and acyl-CoA into triglycerides (TG), which are the primary form of energy storage in adipose tissues.[2] Given its central role in lipid homeostasis, DGAT1 has emerged as a compelling therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and cardiovascular diseases.[2][3] The inhibition of DGAT1 aims to reduce triglyceride synthesis, thereby decreasing fat accumulation and improving overall lipid profiles.[2] This guide provides an in-depth overview of the discovery and development of DGAT1 inhibitors, detailing their mechanism of action, key chemical series, experimental evaluation, and the challenges encountered in their clinical translation.

## **Mechanism of Action and Therapeutic Rationale**

DGAT1 inhibitors function by blocking the enzymatic activity of DGAT1, which curtails the biosynthesis of triglycerides.[2] These inhibitors can act through various molecular mechanisms, such as binding directly to the active site of the enzyme to prevent substrate interaction or inducing conformational changes that render the enzyme inactive.[2] For instance, the inhibitor T-863 has been shown to be competitive with the acyl-CoA substrate.[4] By impeding triglyceride synthesis, DGAT1 inhibitors can lead to several beneficial metabolic effects, including:



- Reduced Adiposity and Body Weight: Preclinical studies have consistently demonstrated that DGAT1 inhibition leads to decreased fat accumulation.[2][5]
- Improved Insulin Sensitivity: By reducing lipid accumulation in tissues like the liver and muscle, DGAT1 inhibitors can enhance insulin sensitivity and improve glucose homeostasis.
   [2][4]
- Favorable Lipid Profiles: Inhibition of DGAT1 can lower plasma triglyceride levels, a key risk factor for cardiovascular events.[2]
- Modulation of Gut Peptides: DGAT1 inhibition has been shown to alter the release of incretin hormones such as GLP-1, which can contribute to improved glucose control.[5][6]

The therapeutic rationale for targeting DGAT1 is strongly supported by studies on DGAT1 knockout mice, which are resistant to diet-induced obesity and exhibit enhanced insulin sensitivity.[4][7]

# **Key Chemical Classes and Lead Compounds**

The development of DGAT1 inhibitors has seen the exploration of diverse chemical scaffolds. Several compounds have advanced to preclinical and clinical stages of development, providing valuable insights into the therapeutic potential and challenges of targeting DGAT1.



Compound/Ser ies	Target	IC50 (nM)	Key Findings	Reference(s)
T-863	Human DGAT1	49 (fluorescent assay), 17 (TLC assay)	Potent and selective inhibitor acting on the acyl-CoA binding site. Decreased body weight, improved insulin sensitivity, and alleviated hepatic steatosis in dietinduced obese mice.	[4]
Mouse DGAT1	~16-23 (in tissue microsomes)	[4]		
PF-04620110	Human DGAT1	38	Potent and selective, with over 100-fold selectivity against DGAT2 and other acyltransferases.	[6]
Rat DGAT1	94	[6]	_	
Mouse DGAT1	64	[6]		
AZD7687	Human DGAT1	N/A	Showed dose- dependent reductions in postprandial serum triglycerides in a phase 1 clinical trial.	[8]

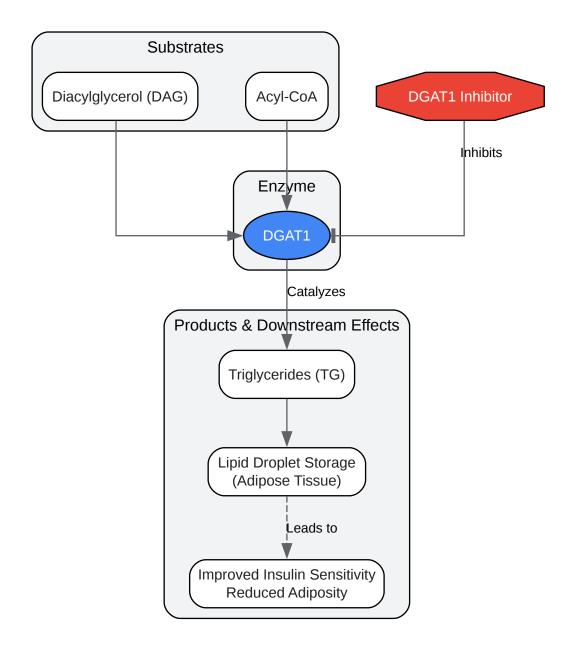


Benzimidazoles (e.g., 5B)	DGAT1	N/A	A novel series with improved selectivity against the A2A receptor and no ACAT1 off-target [9][10] activity. Showed significant reduction in lipid excursion in mice and rats.
Diamide Compounds	DGAT1	N/A	Potent in vitro inhibitors but suffered from poor oral bioavailability. N- aryl substitution improved in vivo efficacy.

# **Signaling and Metabolic Pathways**

The inhibition of DGAT1 has a cascading effect on several metabolic pathways. The primary impact is the reduction of triglyceride synthesis, which in turn influences lipid storage, fatty acid utilization, and glucose metabolism.





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Caption: DGAT1 signaling pathway and the impact of its inhibition.

## **Experimental Protocols**

The evaluation of DGAT1 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

## **Cell-Free DGAT1 Enzyme Assay**



This assay directly measures the ability of a compound to inhibit the enzymatic activity of DGAT1.

#### Methodology:

- Enzyme Source: Microsomes from cells overexpressing human DGAT1 are commonly used. [4][12]
- Substrates: The reaction mixture includes a diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a radiolabeled or fluorescently tagged acyl-CoA (e.g., [1-14C]oleoyl-CoA or NBD-stearoyl-CoA).[4]
- Reaction: The inhibitor is pre-incubated with the enzyme source, followed by the addition of substrates to initiate the reaction.
- Detection: The formation of radiolabeled or fluorescent triglycerides is quantified. For
  radiolabeled assays, thin-layer chromatography (TLC) is used to separate the triglycerides,
  which are then quantified by scintillation counting.[4] For fluorescent assays, the release of
  Coenzyme A (CoASH) can be measured using a thiol-reactive probe.[4]
- Data Analysis: IC50 values are calculated from the dose-response curves.

## **Cellular DGAT1 Activity Assay**

This assay assesses the inhibitor's ability to penetrate cells and inhibit DGAT1 activity in a more physiologically relevant context.

#### Methodology:

- Cell Line: A human cell line that expresses DGAT1, such as HEK293 or Caco-2 cells, is used.[4][12]
- Labeling: Cells are incubated with a radiolabeled precursor, such as [14C]oleic acid or [3H]glycerol.[6]
- Inhibition: The cells are treated with varying concentrations of the DGAT1 inhibitor.
- Lipid Extraction: After incubation, cellular lipids are extracted.



- Quantification: The amount of radiolabeled triglyceride is quantified using TLC and scintillation counting.
- Data Analysis: The reduction in triglyceride synthesis is used to determine the IC50 of the inhibitor in a cellular context.

## In Vivo Lipid Tolerance Test (LTT)

This animal model evaluates the effect of the inhibitor on postprandial hypertriglyceridemia.

#### Methodology:

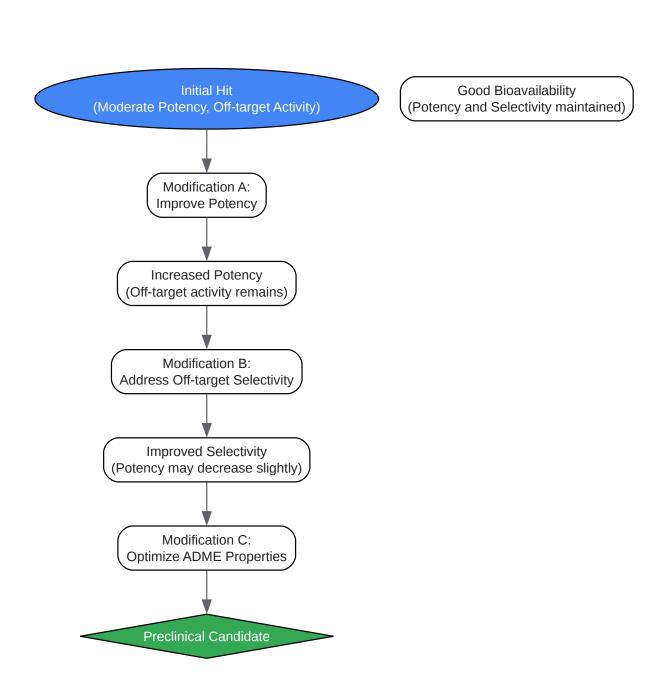
- Animal Model: Mice or rats are typically used.[5][9]
- Fasting: Animals are fasted overnight.
- · Dosing: The DGAT1 inhibitor or vehicle is administered orally.
- Lipid Challenge: After a set period, an oral lipid gavage (e.g., corn oil) is administered.
- Blood Sampling: Blood samples are collected at various time points post-lipid challenge.
- Analysis: Plasma triglyceride levels are measured to assess the effect of the inhibitor on lipid excursion.

## **Drug Development Workflow and Challenges**

The development of DGAT1 inhibitors follows a standard drug discovery pipeline, from initial hit identification to preclinical and clinical evaluation.







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